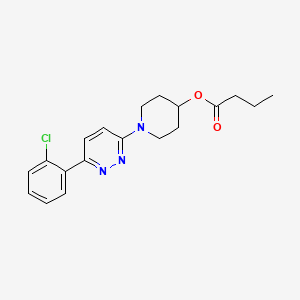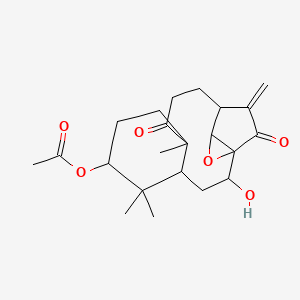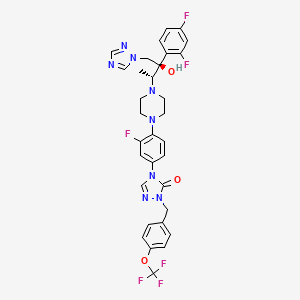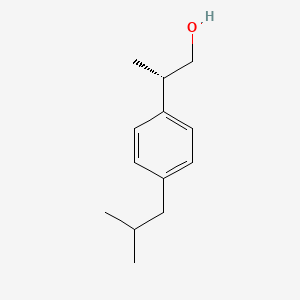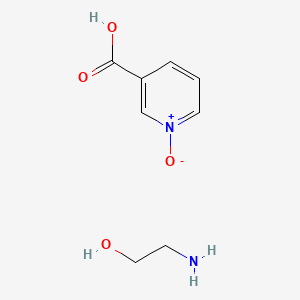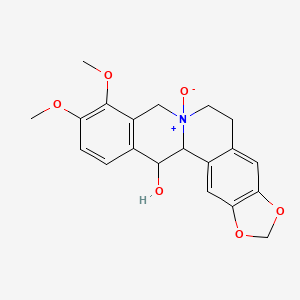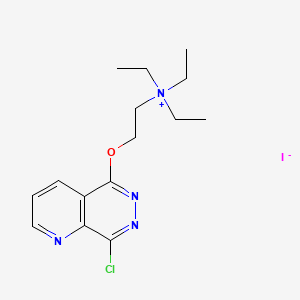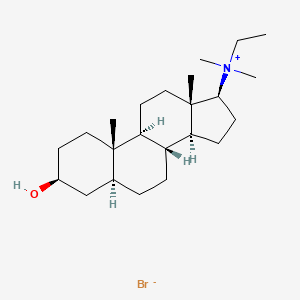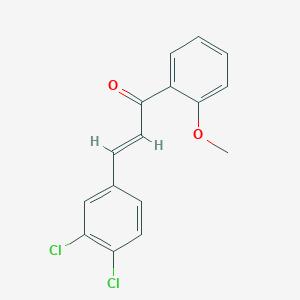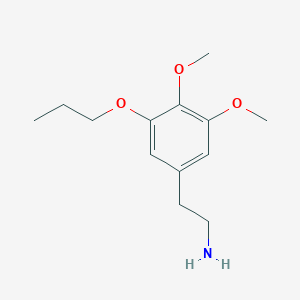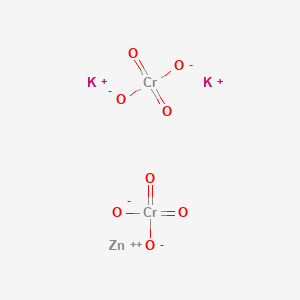
dipotassium;zinc;dioxido(dioxo)chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium;zinc;dioxido(dioxo)chromium, also known as potassium chromate, is an inorganic compound with the molecular formula CrK2O4. It is a yellow crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its oxidative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium;zinc;dioxido(dioxo)chromium can be synthesized through the reaction of potassium dichromate with potassium hydroxide. The reaction is as follows:
K2Cr2O7+2KOH→2K2CrO4+H2O
Industrial Production Methods
In industrial settings, this compound is produced by the reaction of chromite ore with potassium hydroxide and oxygen at high temperatures. The process involves the following steps:
Roasting: Chromite ore is roasted with potassium hydroxide and oxygen to form potassium chromate.
Leaching: The roasted product is leached with water to dissolve the potassium chromate.
Crystallization: The solution is then evaporated to crystallize the this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;zinc;dioxido(dioxo)chromium undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a variety of organic and inorganic compounds.
Reduction: It can be reduced to potassium dichromate under acidic conditions.
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and sulfuric acid.
Reduction: Common reagents include sulfur dioxide and hydrochloric acid.
Substitution: Common reagents include various metal salts.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and chromium(III) compounds.
Reduction: The major product is potassium dichromate.
Substitution: The major products include substituted metal chromates.
Wissenschaftliche Forschungsanwendungen
Dipotassium;zinc;dioxido(dioxo)chromium has a wide range of scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is used in biological assays to study oxidative stress and enzyme activities.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It is used in the production of pigments, dyes, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of dipotassium;zinc;dioxido(dioxo)chromium involves its ability to act as an oxidizing agent. It can accept electrons from other compounds, leading to their oxidation. The molecular targets include various organic and inorganic compounds, and the pathways involved include electron transfer reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium Dichromate (K2Cr2O7): Similar in its oxidative properties but has a different molecular structure.
Sodium Chromate (Na2CrO4): Similar in its chemical properties but contains sodium instead of potassium.
Ammonium Dichromate ((NH4)2Cr2O7): Similar in its oxidative properties but contains ammonium instead of potassium.
Uniqueness
Dipotassium;zinc;dioxido(dioxo)chromium is unique due to its high solubility in water and its ability to act as a strong oxidizing agent in various chemical reactions. Its industrial production methods and wide range of applications also set it apart from similar compounds .
Eigenschaften
CAS-Nummer |
63020-43-9 |
|---|---|
Molekularformel |
Cr2K2O8Zn |
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
dipotassium;zinc;dioxido(dioxo)chromium |
InChI |
InChI=1S/2Cr.2K.8O.Zn/q;;2*+1;;;;;4*-1;+2 |
InChI-Schlüssel |
ULZUIQAQYMJWPV-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


